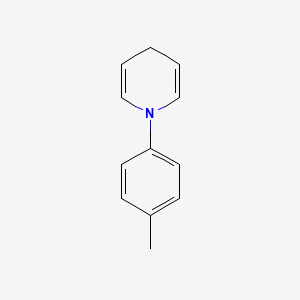

1-(4-Methylphenyl)-1,4-dihydropyridine

Description

Structure

3D Structure

Properties

CAS No. |

106824-64-0 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-(4-methylphenyl)-4H-pyridine |

InChI |

InChI=1S/C12H13N/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13/h3-10H,2H2,1H3 |

InChI Key |

BIYZKYGCJHUBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CCC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,4 Dihydropyridines

Classical Hantzsch Condensation Reaction and its Modifications for Dihydropyridine (B1217469) Synthesis

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a multi-component reaction that has become a fundamental method for preparing 1,4-dihydropyridine (B1200194) derivatives. wikipedia.orgnih.gov The classic approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgbhu.ac.in The reaction mechanism is believed to proceed through key intermediates, including an enamine formed from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second β-ketoester. scispace.com A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-DHP product. scispace.com

While the traditional Hantzsch reaction yields N-unsubstituted 1,4-DHPs, modifications have been developed to produce N-substituted derivatives. researchgate.netnih.gov To synthesize N-aryl compounds such as 1-(4-Methylphenyl)-1,4-dihydropyridine, the ammonia source is replaced with a corresponding aniline (B41778), in this case, p-toluidine. ias.ac.innih.gov This modified, four-component reaction between an aldehyde, a β-ketoester, a second dicarbonyl compound, and an aniline provides a direct route to the desired N-aryl-1,4-dihydropyridine scaffold. researchgate.netbenthamdirect.com

Optimization of Reaction Conditions for Yield and Selectivity

The classical Hantzsch synthesis often suffers from drawbacks such as long reaction times, harsh conditions, and low yields. wikipedia.orgtandfonline.com Consequently, significant research has been dedicated to optimizing reaction conditions. Key parameters that influence the reaction's efficiency and selectivity include temperature, solvent, and catalyst choice.

Studies have shown that increasing the reaction temperature can improve yields, with reflux conditions being common. nih.gov For instance, one optimization study for a Hantzsch-type synthesis found that increasing the temperature from room temperature to 80 °C resulted in a dominant increase in product yield. The choice of solvent also plays a critical role. While traditional syntheses used alcohols like ethanol (B145695) or methanol (B129727), investigations have explored a range of solvents, with ethanol often providing the best results. The order of reagent addition has also been identified as a critical factor in optimizing yield and controlling impurity levels in unsymmetrical Hantzsch reactions.

The development of solvent-free reaction conditions and the use of aqueous media have also been shown to significantly improve yields and simplify the process. wikipedia.orgtandfonline.com Conducting the reaction in a sealed vessel using an aqueous medium with stoichiometric amounts of reactants can lead to excellent yields (86–96%) and high purity, while allowing for the recycling of the filtrate. tandfonline.com Similarly, ultrasonic irradiation in aqueous micelles has been reported to produce higher yields compared to conventional solvents like methanol or ethanol. wikipedia.org

| Parameter | Traditional Condition | Optimized Condition | Yield Improvement | Reference |

|---|---|---|---|---|

| Solvent | Acetic Acid / Ethanol | Aqueous Micelles / Solvent-Free | Often Significant | wikipedia.org |

| Temperature | Prolonged Reflux | 80-85 °C / Microwave Irradiation | Reduced Reaction Time | bhu.ac.in |

| Energy Source | Conventional Heating | Ultrasound / Microwave | Higher Yields, Shorter Time | wikipedia.orgnih.gov |

| Vessel | Open-Vessel (Reflux) | Sealed Vessel (in water) | Excellent (86-96%) | tandfonline.com |

Catalytic Approaches in 1,4-Dihydropyridine Synthesis

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions. Both heterogeneous and homogeneous catalysts have been extensively applied to the Hantzsch reaction and its variants.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, potential for recyclability, and enhanced stability. A wide array of solid catalysts has been successfully employed for 1,4-DHP synthesis.

Magnetic nanoparticles, such as nano-Fe₃O₄ and SnCl₄-functionalized nano-Fe₃O₄, have emerged as highly effective catalysts. Their magnetic properties allow for simple recovery using an external magnet. For example, Fe₃O₄@chitosan has been used as a green, recyclable catalyst for Hantzsch reactions at room temperature in ethanol. Other ferrite (B1171679) nanopowders like ZnFe₂O₄ also demonstrate high catalytic activity.

Silica-based materials (Fe₃O₄@SiO₂) and functionalized multi-walled carbon nanotubes (MWCNTs) provide high surface areas and can be modified to enhance catalytic performance. Alginic acid, a natural biopolymer, has been utilized as an efficient and biodegradable catalyst. Furthermore, advanced materials like 3D printed α-Al₂O₃ have been explored, showcasing the innovation in catalyst design for this classic reaction.

| Catalyst | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Nano-Fe₃O₄ / ZnFe₂O₄ | Magnetic, easily recyclable | Solvent or solvent-free | |

| Fe₃O₄@SiO₂ | Stable, high surface area | Ethanol, Room Temp | |

| Functionalized MWCNTs | High efficiency, recyclable | Ethanol, 85 °C | bhu.ac.in |

| Alginic Acid | Biodegradable, green | Solvent-free | nih.gov |

Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit high activity and selectivity. For the synthesis of 1,4-DHPs, a variety of homogeneous systems have been investigated.

Simple Lewis acids like iron(III) chloride (FeCl₃) and copper(II) sulfate (B86663) (CuSO₄) have proven effective. Metal triflates are another class of Lewis acids that catalyze the reaction efficiently at ambient temperatures. Molecular iodine (I₂) is an inexpensive, non-toxic, and readily available catalyst that acts as a mild Lewis acid, promoting high yields of N-substituted 1,4-DHPs. azaruniv.ac.ir

Organocatalysts, which are small, metal-free organic molecules, represent a more environmentally benign alternative. Boric acid in combination with acetic acid, and melamine (B1676169) trisulfonic acid are effective Brønsted acid catalysts. Ionic liquids have been used both as catalysts and green reaction media. Surfactants like Triton-X-100 can promote the reaction in aqueous media. Natural polymers such as cellulose (B213188), when functionalized to create cellulose sulfuric acid, act as efficient and biodegradable catalysts for Hantzsch reactions in water. Zeolites, like HY-Zeolite, also serve as solid acid catalysts for this transformation.

Environmentally Benign Synthetic Procedures

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for 1,4-dihydropyridine synthesis. These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Ultrasound-Promoted Synthesis: The use of ultrasonic irradiation can dramatically accelerate the reaction rate and improve yields. wikipedia.org This technique enhances mass transfer and provides the activation energy through acoustic cavitation, often allowing reactions to proceed at lower temperatures. wikipedia.org A notable example is the synthesis of 1,4-DHPs in aqueous micelles, which is significantly enhanced by ultrasound. wikipedia.org

Solvent-Free Reactions: Conducting the Hantzsch reaction under solvent-free conditions is a highly effective green strategy. nih.govijcrt.org This approach not only eliminates the need for potentially toxic organic solvents but also simplifies the work-up procedure, often yielding a purer product directly from the reaction mixture. Many heterogeneous catalysts, including ceric ammonium nitrate (B79036) (CAN) and alginic acid, have been successfully used under these conditions. bhu.ac.innih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. benthamdirect.comtandfonline.com Modified Hantzsch reactions have been successfully performed in water, often under reflux or in a sealed vessel, to produce 1,4-DHPs in excellent yields. tandfonline.comazaruniv.ac.ir This approach avoids the use of volatile organic compounds and is highly desirable for large-scale industrial synthesis. tandfonline.com

Multi-Component Reactions for 1,4-Dihydropyridine Framework Construction

The Hantzsch reaction is the archetypal multi-component reaction (MCR) for 1,4-dihydropyridine synthesis. tandfonline.com MCRs are highly valued in organic and medicinal chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step from simple starting materials. ijcrt.org

Beyond the classical three-component Hantzsch reaction, various other MCRs have been developed to access diverse 1,4-DHP scaffolds, particularly N-aryl substituted derivatives like this compound. A highly efficient one-pot, four-component reaction for N-aryl 1,4-dihydropyridines involves the reaction of an aldehyde, an aniline (e.g., p-toluidine), ethyl propiolate, and malononitrile (B47326) in the presence of a base like triethylamine. ias.ac.in This method provides a direct and facile route to polysubstituted N-aryl 1,4-DHPs. ias.ac.in

Another three-component approach involves the iodine-catalyzed reaction of cinnamaldehydes, anilines, and β-keto esters in methanol to yield N-aryl-1,4-dihydropyridines. The development of these alternative MCRs expands the structural diversity accessible from simple precursors, allowing for the fine-tuning of the substituents on the dihydropyridine ring for various applications. The domino synthesis of unsymmetrical N-aryl-1,4-dihydropyridines has also been explored using environmentally friendly mechanochemical methods, such as ball-milling, which avoids the use of bulk solvents. tandfonline.comresearchgate.net

Elucidation of Proposed Reaction Mechanisms for 1,4-Dihydropyridine Formation

The most widely accepted mechanism for the Hantzsch synthesis involves the initial formation of two key intermediates, which then combine to form the dihydropyridine ring. scispace.comorganic-chemistry.org This primary pathway is supported by 13C and 15N NMR studies that have identified the intermediacy of an enamine and a chalcone-type α,β-unsaturated ketoester. wikipedia.org

The two primary intermediates are:

Enamine Ester (Intermediate A) : Formed from the condensation of one equivalent of the β-ketoester (e.g., ethyl acetoacetate) with ammonia or an ammonium salt. organic-chemistry.org

α,β-Unsaturated Ketoester (Intermediate B) : This is a Knoevenagel condensation product, formed from the reaction between the aldehyde (e.g., 4-methylbenzaldehyde) and the second equivalent of the β-ketoester. scispace.comorganic-chemistry.org

Table 1: Key Intermediates in the Primary Hantzsch Reaction Mechanism

| Intermediate Type | Reactants | Description |

|---|---|---|

| Enamine Ester | β-Ketoester + Ammonia | A nucleophilic species formed by the condensation of the amine with a carbonyl group. organic-chemistry.org |

Once formed, these intermediates undergo a subsequent condensation to yield the final 1,4-dihydropyridine product. The reaction sequence is generally understood to proceed as follows:

Michael Addition : The nucleophilic enamine ester (Intermediate A) adds to the electrophilic α,β-unsaturated ketoester (Intermediate B) in a Michael-type addition. scispace.com

Cyclization and Dehydration : The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks a carbonyl group. This is followed by the elimination of a water molecule to form the stable 1,4-dihydropyridine ring. scispace.comresearchgate.net

Table 2: Mechanistic Steps for the Formation of the 1,4-Dihydropyridine Ring

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Aldehyde + β-Ketoester | α,β-Unsaturated Ketoester |

| 2 | Enamine Formation | β-Ketoester + Ammonia | Enamine Ester |

| 3 | Michael Addition | Enamine Ester + α,β-Unsaturated Ketoester | Acyclic Intermediate |

| 4 | Cyclization/Dehydration | Acyclic Intermediate | 1,4-Dihydropyridine |

An alternative plausible pathway has also been proposed, which involves the formation of a 1,5-dicarbonyl compound. scispace.com In this route, the Knoevenagel product (Intermediate B) first reacts with another molecule of the active methylene (B1212753) compound (the β-ketoester) to yield a 1,5-diketone. scispace.com This diketone then reacts with ammonia, leading to cyclization and the formation of the 1,4-DHP ring. scispace.com However, extensive investigation by NMR spectroscopy has provided strong evidence that the reaction predominantly proceeds via the enamine intermediate pathway. scispace.com The specific mechanism can be influenced by the nature of the substituents; for instance, reactants with highly electron-withdrawing groups may favor the 1,5-diketone pathway. scispace.com More recent studies have also employed DFT calculations to map the energy barriers of transition states, further refining the understanding of the reaction's chemoselectivity under different conditions. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dihydropyridine (1,4-DHP) |

| Ethyl acetoacetate |

| 4-methylbenzaldehyde |

| Ammonia |

| Ammonium acetate |

| Enamine |

| Chalcone |

| 1,5-diketone |

| Amlodipine |

| Felodipine |

| Isradipine |

| Lacidipine |

| Nicardipine |

| Nifedipine (B1678770) |

| Nimodipine |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. Through various NMR experiments, it is possible to map out the carbon and proton framework of a molecule, and to study dynamic processes such as conformational changes. nih.govnih.govrtu.lv

¹H NMR and ¹³C NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives provides valuable information about the different types of protons present in the molecule. For instance, the NH proton typically appears as a singlet in the range of 8.20-9.19 ppm when the spectrum is recorded in DMSO-d₆. nih.govscielo.br The proton at the C4 position also gives a singlet, usually found between 4.67 and 5.02 ppm. nih.govscielo.br The methyl groups at the C2 and C6 positions of the 1,4-DHP ring show up as a singlet at approximately 2.2-2.31 ppm. nih.govscielo.br Aromatic protons from the phenyl ring substituent appear as a multiplet in the range of 7.27-7.33 ppm. nih.gov

In ¹³C NMR spectroscopy, the carbon atoms of the 1,4-DHP ring are particularly informative. The C2 and C6 carbons typically resonate at around 146 ppm, while the C3 and C5 carbons are found at a lower chemical shift of about 100 ppm. scielo.br The C4 carbon signal appears between 36.8 and 41.3 ppm. scielo.br This significant difference in chemical shifts for the olefinic carbons (C2/C6 vs. C3/C5) is attributed to a strong push-pull electronic effect from the substituents on the double bonds. scielo.br The chemical shifts of the 1,4-DHP ring carbons are generally not very sensitive to the nature of the substituents at the C3, C4, and C5 positions. scielo.br

To definitively assign all proton and carbon signals, a variety of one- and two-dimensional NMR techniques are employed, including DEPT(135), HMQC, and HMBC. scielo.br

Table 1: Representative ¹H NMR Chemical Shifts for 1,4-Dihydropyridine Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH | 8.20 - 9.19 | singlet |

| C4-H | 4.67 - 5.02 | singlet |

| C2-CH₃ and C6-CH₃ | 2.2 - 2.31 | singlet |

Table 2: Representative ¹³C NMR Chemical Shifts for the 1,4-Dihydropyridine Ring

| Carbon | Chemical Shift (ppm) |

|---|---|

| C2 and C6 | ~146 |

| C3 and C5 | ~100 |

Deuterium (B1214612)/Hydrogen Exchange (H/D Exchange) Studies on 1,4-Dihydropyridines

Hydrogen/deuterium (H/D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom. wikipedia.org This technique can be used to study the solvent accessibility and dynamics of different parts of a molecule. hust.edu.vn In the context of 1,4-dihydropyridines, H/D exchange studies can provide insights into the lability of certain protons and the local environment within the molecule. The exchange process is often catalyzed by acids or bases and can be monitored by techniques such as NMR or mass spectrometry. wikipedia.orgmdpi.com For example, labile protons, such as the one attached to the nitrogen atom in the dihydropyridine (B1217469) ring, will readily exchange with deuterium when the compound is dissolved in a deuterated solvent like D₂O. mdpi.com The rate of this exchange can provide information about the stability of the N-H bond and its involvement in hydrogen bonding. hust.edu.vn

Temperature-Dependent NMR Investigations and Conformational Dynamics of Dihydropyridine Rings

Temperature-dependent NMR studies are a valuable tool for investigating the conformational dynamics of molecules. vnu.edu.vn By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and signal line shapes, which can provide information about dynamic processes such as ring inversion or rotation around single bonds. nih.govrtu.lv For some 1,4-dihydropyridine derivatives, an unusual temperature dependence of the signals for diastereotopic protons in the methylene (B1212753) groups at the 2 and 6 positions has been observed. rtu.lv This behavior, where the chemical shifts of both protons vary simultaneously without the expected exchange line broadening, suggests a complex dynamic process that cannot be explained by classical dynamic NMR theories. nih.gov Such studies can reveal the presence of different conformers and the energy barriers between them. vnu.edu.vn

Analysis of N-H Bond Shortening upon Hydrogen Bond Formation via NMR

Intramolecular hydrogen bonding can have a significant effect on the NMR parameters of the atoms involved. nih.govrtu.lv In some 1,4-dihydropyridine derivatives, the formation of an intramolecular N-H···O=C hydrogen bond has been shown to cause a shortening of the N-H bond. nih.govrtu.lv This phenomenon is evidenced by several key observations in the NMR spectra. Firstly, there is a downfield shift of the NH proton signal. nih.gov Secondly, there is an upfield shift of the ¹⁵N NMR signal. nih.gov Finally, an increase in the ¹J(¹⁵N,¹H) coupling constant is observed. nih.gov These spectral changes, particularly the shift to higher wavenumbers of the N-H stretching vibration in the corresponding infrared spectra, are indicative of a strengthening and shortening of the N-H bond upon hydrogen bond formation. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy and Vibrational Mode Assignments

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of 1,4-dihydropyridine derivatives displays characteristic absorption bands that can be assigned to specific vibrational modes.

A prominent feature in the IR spectra of these compounds is the N-H stretching vibration, which typically appears in the range of 3336-3418.4 cm⁻¹. nih.govnih.govijrcs.org The stretching vibrations of aromatic C-H bonds are generally observed between 3024 and 3085 cm⁻¹, while the C-H stretching of methyl groups is found around 2909.4-2956 cm⁻¹. nih.govijrcs.orgajchem-a.com The strong absorption band corresponding to the C=O stretching of the ester group is located in the region of 1667.11-1764 cm⁻¹. nih.govijrcs.org Aromatic C-H bending vibrations can be seen at approximately 723.7-814 cm⁻¹. nih.govijrcs.org

In some cases, the formation of an intramolecular N-H···O=C hydrogen bond can lead to a "blue shift" of the N-H stretching vibration, meaning it shifts to higher wavenumbers. nih.gov This is contrary to the more common "red shift" (a shift to lower wavenumbers) that is typically observed for X-H bonds involved in hydrogen bonding and is indicative of a shortening of the N-H bond. nih.gov

Table 3: Characteristic IR Absorption Bands for 1,4-Dihydropyridine Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3336 - 3418.4 |

| Aromatic C-H | Stretching | 3024 - 3085 |

| Methyl C-H | Stretching | 2909.4 - 2956 |

| C=O (ester) | Stretching | 1667.11 - 1764 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobasrah.edu.iq The UV-Vis absorption spectra of 1,4-dihydropyridine derivatives are influenced by the substituents on the dihydropyridine ring and the properties of the solvent. nih.gov The absorption maxima for these compounds typically fall in the range of 332 to 345 nm. researchgate.net

Studies have shown that upon deprotonation with a mild base, the resulting 1,4-dihydropyridine anion exhibits a significant red shift in its absorption spectrum compared to the neutral molecule. nih.govacs.org This change in the electronic absorption properties is a key feature that can be exploited in photochemical reactions. nih.govacs.org The solvent can also play a role in the position of the absorption maximum, with factors such as polarizability, hydrogen bonding ability, and hydrogen bond acceptance of the solvent influencing the electronic transitions. nih.gov Furthermore, spectroelectrochemical studies have revealed that the oxidation of 1,4-dihydropyridine derivatives can lead to the formation of the corresponding pyridine (B92270) derivative, which is characterized by new absorption bands at around 270 nm and 303 nm. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(4-Methylphenyl)-1,4-dihydropyridine |

| Amlodipine |

| Nifedipine (B1678770) |

| Felodipine |

| Nimodipine |

| Bexarotene |

| Acetaminophen |

| Paracetamol |

| Sarcosine |

| N-methylglycine |

| N-benzylglycine |

| 1-butanol |

| 4-benzylpiperidine |

| Cyclohexanone |

| Proline |

| 4,4-difluoroproline |

| cis-4-fluoroproline |

| trans-4-fluoroproline |

| Ethyl benzoate |

| Formaldehyde |

| 1,4-diethyl-1,4-dihydropyrazinium |

| 1,4-diethyl-1,4-dihydroquinoxalinium |

| 1,4,6,7-tetramethyl-1,4-dihydroquinoxalinium |

| 5,10-diethyl-5,10-dihydrophenazinium |

| Methylviologen |

| Zn-tetraphenyl-porphyrin |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through the analysis of its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight of the compound. For this compound (C12H13N), the nominal molecular weight is 171.24 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation of 1,4-dihydropyridine (DHP) derivatives under mass spectrometry, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), follows predictable pathways. researchgate.netresearchgate.net A primary and often most abundant fragmentation route for 4-aryl substituted 1,4-dihydropyridines involves the cleavage of the bond between the C4 carbon of the dihydropyridine ring and the substituted phenyl group. researchgate.net

For this compound, the expected fragmentation pathway would prominently feature the loss of the 4-methylphenyl (tolyl) group. This process leads to the formation of a stable dihydropyridinium cation. The analysis of these characteristic fragments is essential for confirming the identity of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Description | Proposed Structure/Formula | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C12H13N]+• | 171 |

| Loss of 4-methylphenyl radical | [C5H6N]+ | 80 |

| 4-methylphenyl cation | [C7H7]+ | 91 |

Note: The m/z values are based on the most common isotopes and represent expected major fragments. The relative intensities of these peaks can vary based on the specific ionization method and energy used.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable tool for the detection and characterization of paramagnetic species, including radical intermediates formed during chemical reactions. The oxidation of 1,4-dihydropyridine derivatives is known to proceed through radical intermediates, and EPR spectroscopy provides direct evidence for their formation. researchgate.net

Studies on the electrochemical oxidation of various 4-substituted-1,4-dihydropyridine derivatives have shown that the process involves the transfer of two electrons, leading to the formation of the corresponding pyridine derivative. researchgate.netnih.gov This oxidation follows a general pathway involving the sequential loss of an electron, a proton, a second electron, and a second proton (E, H+, E, H+). nih.gov

The critical step in this mechanism is the initial one-electron oxidation, which generates an unstable pyridinium (B92312) radical cation intermediate. researchgate.netnih.gov The transient nature of this radical makes its direct detection challenging. However, through the use of spin trapping techniques in conjunction with EPR, these fleeting intermediates can be intercepted and characterized. nih.gov Spin traps, such as N-tert-butyl-alpha-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), react with the unstable radical to form a more persistent nitroxide radical adduct that is readily detectable by EPR. researchgate.netnih.gov The resulting EPR spectrum provides information about the structure of the original radical intermediate.

The one-electron oxidation intermediate of 1,4-DHP derivatives has been confirmed through controlled potential electrolysis (CPE) coupled with EPR experiments. nih.gov The ability to trap and characterize this carbon-centered radical intermediate provides crucial insight into the reaction mechanism and the antioxidant properties of the 1,4-dihydropyridine ring system. researchgate.net

Crystallographic Analysis and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies of 1-(4-Methylphenyl)-1,4-dihydropyridine and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that has been instrumental in elucidating the detailed molecular structures of this compound and a variety of its derivatives. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the crystalline state.

Furthermore, SCXRD has been employed to investigate a range of related compounds, including those with different substituents on the phenyl ring or at other positions of the dihydropyridine (B1217469) nucleus. These comparative studies help to establish structure-activity relationships and provide a deeper understanding of the conformational preferences of the 1,4-dihydropyridine (B1200194) ring system. The resulting crystallographic data, including atomic coordinates and displacement parameters, are typically deposited in crystallographic databases, making them accessible for further analysis and computational studies.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of this compound derivatives reveals the fundamental parameters that define their crystal lattices. These parameters, which include the crystal system, space group, and unit cell dimensions, are unique for each crystalline compound and are determined with high accuracy from the X-ray diffraction data.

For example, a derivative, 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, crystallizes in the monoclinic system with the space group P21/n. iucr.org The unit cell parameters for this compound have been determined, providing a precise description of the repeating unit of the crystal lattice. iucr.org Similarly, other derivatives have been found to crystallize in different crystal systems, such as triclinic, with the space group P-1.

The determination of these parameters is the first step in a complete crystal structure analysis and provides essential information about the symmetry of the crystal packing. The space group, in particular, describes the symmetry elements present in the crystal, which in turn dictate the arrangement of molecules within the unit cell. This information is crucial for understanding the nature of the intermolecular interactions that stabilize the crystal structure.

Table 1: Crystallographic Data for selected this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile iucr.org | Monoclinic | P21/n | 10.314 | 17.976 | 12.762 | 90 | 113.331 | 90 |

| Diethyl 4-(4-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Triclinic | P-1 | 7.5904 | 10.394 | 12.651 | 73.270 | 85.888 | 86.078 |

Conformational Analysis of the 1,4-Dihydropyridine Ring System

The conformation of the 1,4-dihydropyridine (DHP) ring is a key determinant of the biological activity and physical properties of its derivatives. X-ray crystallography provides precise data to analyze the three-dimensional shape of this six-membered ring.

The 1,4-dihydropyridine ring is not planar and typically adopts a puckered conformation, most commonly described as a flattened boat or a twisted-boat. iucr.orgresearchgate.net The degree and nature of this puckering can be quantified using Cremer-Pople puckering parameters (QT, θ, and φ). The total puckering amplitude, QT, measures the extent of deviation from planarity.

In many derivatives, the DHP ring adopts a conformation where the nitrogen (N1) and the opposing carbon (C4) atoms deviate from the plane defined by the four other carbon atoms. urfu.ru This is often referred to as a boat-like conformation. For instance, in 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, the dihydropyridine ring adopts a twisted-boat conformation. iucr.org The specific puckering parameters provide a more detailed and quantitative description of these conformations, allowing for subtle differences between various derivatives to be compared.

The spatial orientation of the substituent groups relative to the 1,4-dihydropyridine ring is another critical aspect of the molecular conformation. The dihedral angle between the plane of the 4-methylphenyl group at the N1 position and the plane of the DHP ring is a significant conformational parameter.

Similarly, for derivatives with a substituted phenyl ring at the C4 position, the dihedral angle between this aromatic ring and the DHP core is of great interest. This angle is influenced by steric and electronic effects of the substituents on both rings. In many structures, the phenyl ring at C4 is positioned nearly perpendicular to the dihydropyridine ring, which is thought to be important for the biological activity of some DHP derivatives. researchgate.net For example, in one study of a 2-nitrophenyl substituted 1,4-dihydropyridine, the phenyl ring was found to be orthogonal to the dihydropyridine ring. researchgate.net

Table 2: Selected Torsion and Dihedral Angles for a 1,4-Dihydropyridine Derivative

| Torsion/Dihedral Angle | Value (°) |

|---|---|

| C2–C3–C7–C11 urfu.ru | 57.8 |

| C2–C3–C7–C8 urfu.ru | -65.8 |

| C12–C11–C10–N1 urfu.ru | 174.4 |

| C17–C8–C9–N1 urfu.ru | -178.7 |

Analysis of Supramolecular Architecture and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.

Classical hydrogen bonds, particularly those involving the N-H group of the dihydropyridine ring as a donor, play a pivotal role in the crystal packing of many this compound derivatives. The nitrogen atom of a neighboring molecule's pyridine (B92270) ring or an oxygen atom from a carbonyl group are common hydrogen bond acceptors.

Non-Classical C-H...O, C-H...N, and C-H...π Interactions

A discussion and data table for these specific interactions require a solved crystal structure, which is not available.

Absence or Presence of π-π Stacking Interactions

Confirmation of the presence or absence of these interactions and their geometric parameters depends on crystallographic analysis, which has not been reported.

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

This computational analysis is performed on crystal structure data to quantify intermolecular contacts. Without the primary crystal structure, a Hirshfeld analysis cannot be conducted or reported.

Computational Chemistry and Theoretical Modeling of 1,4 Dihydropyridines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations can be broadly categorized into ab initio, density functional theory, and semi-empirical methods, each offering a different balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool for computational studies on 1,4-dihydropyridine (B1200194) (DHP) derivatives due to its favorable balance of computational cost and accuracy. nih.govnih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these systems. rsc.orgresearchgate.net

The choice of basis set is critical for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals.

6-31G : This is a Pople-style split-valence basis set that is commonly used for initial geometry optimizations and for larger molecules where computational cost is a concern.

6-31++G : This is a more extensive basis set. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The " " (or d,p) denotes the addition of polarization functions on both heavy and hydrogen atoms, allowing for more flexibility in describing the shape of the electron density and accurately representing bonding. researchgate.net

Calculations at the B3LYP/6-31G(d,p) level of theory are often used to obtain optimized geometries, vibrational frequencies, and electronic properties for various DHP derivatives. researchgate.net These theoretical results are frequently found to be in good agreement with experimental data where available. nih.gov

Semi-empirical quantum chemical methods offer a faster, albeit less accurate, alternative to DFT. mpg.descispace.com These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals. mpg.de Methods like PM3 (Parametric Method 3) and AM1 (Austin Model 1) are widely used. researchgate.net

Due to their computational efficiency, semi-empirical methods are particularly useful for:

Initial conformational searches: They can quickly scan the potential energy surface of a flexible molecule to identify low-energy conformers. researchgate.net

Studies on large molecules: When dealing with very large DHP derivatives or systems with many molecules, DFT may be too computationally expensive. scispace.com

Quantitative Structure-Activity Relationship (QSAR) studies: In QSAR, a large number of molecular descriptors are calculated for a series of compounds to build a statistical model that relates chemical structure to biological activity. Semi-empirical methods can rapidly generate the necessary electronic and structural descriptors for these models. researchgate.net

Typically, the geometries obtained from a semi-empirical method like PM3 are used as starting points for more accurate optimization at a higher level of theory, such as DFT. researchgate.net

Molecular Geometry Optimization and Conformational Energy Landscapes

The three-dimensional structure of 1,4-dihydropyridine derivatives is a key determinant of their properties. The central 1,4-DHP ring is not planar. nih.govresearchgate.net Theoretical calculations, such as those using ab initio methods with basis sets like 6-31G*, consistently show that the 1,4-dihydropyridine ring adopts a shallow boat conformation. nih.govresearchgate.net This non-planar structure can easily undergo defolding into a planar arrangement, suggesting a low energy barrier for conformational changes. nih.gov

For a substituted compound like 1-(4-Methylphenyl)-1,4-dihydropyridine, the orientation of the 4-methylphenyl group relative to the dihydropyridine (B1217469) ring is of significant interest. Geometry optimization calculations are used to find the most stable arrangement (the global minimum on the potential energy surface) of the atoms. These calculations determine key geometric parameters such as:

Bond lengths

Bond angles

Dihedral angles

By systematically rotating the single bond connecting the phenyl group to the dihydropyridine ring and calculating the energy at each step, a conformational energy landscape can be generated. This landscape reveals the most stable rotational conformers (rotamers) and the energy barriers that separate them. The orientation of the phenyl ring is often described as being either synperiplanar or antiperiplanar with respect to the dihydropyridine ring plane. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the chemical reactivity, stability, and charge distribution of a molecule.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity or reactivity towards electrophiles. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity or reactivity towards nucleophiles. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

For 1,4-dihydropyridine derivatives, the HOMO is typically distributed over the dihydropyridine ring, particularly the nitrogen atom and the double bonds, reflecting the electron-rich nature of this moiety. The LUMO distribution can vary depending on the substituents attached to the ring. nih.gov The energy values of these orbitals can be calculated using DFT methods.

Table 1: Representative Frontier Molecular Orbital Energies for 1,4-Dihydropyridine Derivatives (Calculated via DFT) Note: These values are for illustrative purposes and represent typical ranges for similar compounds, not specifically this compound.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted 1,4-DHP | -8.0 to -5.0 | -1.5 to 0.5 | 4.0 to 6.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue Regions: These indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., the N-H proton in the DHP ring).

Green Regions: These represent areas of neutral or near-zero potential.

For a typical 1,4-dihydropyridine derivative, the MEP surface would likely show a negative potential (red/yellow) around the nitrogen atom and any carbonyl oxygen atoms if present as substituents. A region of positive potential (blue) would be expected around the N-H proton, identifying it as the primary site for deprotonation or hydrogen bonding. researchgate.net The MEP analysis helps to understand intermolecular interactions and provides a visual guide to the molecule's reactivity.

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and intermolecular interactions. uni-muenchen.de For 1,4-dihydropyridine derivatives, NBO analysis is instrumental in understanding the electronic structure, stability, and reactivity. It elucidates hyperconjugative interactions, which are key to the molecule's stability.

NBO analysis also provides insights into the hybridization of atomic orbitals, which influences bond strengths and angles. The analysis of donor-acceptor interactions reveals the flow of electron density within the molecule, highlighting the most significant electronic delocalizations that contribute to the molecule's properties.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Representative 1,4-Dihydropyridine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C2-C3) | π(C5-C6) | 20.5 |

| π(C5-C6) | π(C2-C3) | 18.2 |

| LP(1) N1 | σ(C2-C3) | 5.8 |

| LP(1) N1 | σ(C6-C5) | 5.8 |

| σ(C2-H2) | σ*(N1-C6) | 2.5 |

Note: The values presented are representative and intended for illustrative purposes. Actual values for this compound would require a specific computational study.

Global Reactive Descriptors and Fukui Functions for Reactivity Prediction

Chemical Potential (μ): Represents the escaping tendency of an electron from a molecule. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Harder molecules are less reactive. d-nb.info

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1,4-dihydropyridine derivatives, these descriptors can predict their susceptibility to oxidation, a characteristic reaction of this class of compounds. researchgate.net

While global descriptors provide information about the molecule as a whole, Fukui functions offer insights into local reactivity, identifying the specific atomic sites most susceptible to nucleophilic or electrophilic attack. faccts.de The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. d-nb.info

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

For 1,4-dihydropyridine derivatives, Fukui functions can pinpoint the atoms most likely to be involved in reactions, guiding the understanding of their chemical behavior.

Table 2: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating ability |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to change in electron distribution; stability |

| Global Electrophilicity (ω) | μ2 / (2η) | Electron accepting ability |

Theoretical Vibrational and Electronic Spectra Reproduction and Comparison with Experimental Data

Computational chemistry allows for the theoretical prediction of vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its vibrational modes and electronic transitions.

For 1,4-dihydropyridine derivatives, Density Functional Theory (DFT) calculations are commonly employed to compute these spectra. nih.gov The calculated vibrational frequencies can be assigned to specific bond stretching, bending, and torsional modes within the molecule. This detailed assignment helps in the interpretation of the experimental IR and Raman spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net The calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. researchgate.net Analysis of the molecular orbitals involved in these transitions can reveal their nature, such as π→π* or n→π* transitions. For 1,4-dihydropyridines, the electronic spectra are sensitive to the substituents on the ring, and theoretical calculations can help to rationalize these effects.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents, over time. nih.gov For 1,4-dihydropyridine derivatives, which often act as drugs by binding to protein targets like calcium channels, MD simulations are invaluable for understanding their mechanism of action. nih.govrsc.org

MD simulations can be used to:

Explore the conformational landscape of the 1,4-dihydropyridine derivative, identifying the most stable conformations.

Simulate the binding process of the molecule to its biological target, revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. tandfonline.com

Investigate the stability of the ligand-protein complex over time, providing insights into the residence time of the drug in the binding pocket. nih.gov

Analyze the effect of the ligand on the protein's dynamics , showing how the binding of the 1,4-dihydropyridine might alter the protein's conformation and function. researchgate.net

These simulations provide a dynamic picture that complements the static information obtained from methods like molecular docking.

In Silico Studies of 1,4-Dihydropyridine Derivatives

In silico studies encompass a wide range of computational techniques used in drug discovery and development. For 1,4-dihydropyridine derivatives, these studies are crucial for designing new compounds with improved activity and selectivity. nih.govresearchgate.netbenthamdirect.com A key component of in silico studies is molecular docking .

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. las.ac.cn This technique is widely used to study the interactions of 1,4-dihydropyridine derivatives with their biological targets, such as L-type calcium channels. rsc.orgacs.org

The process involves:

Obtaining the 3D structure of the target protein, either from experimental data (e.g., X-ray crystallography) or through homology modeling.

Generating a 3D conformation of the 1,4-dihydropyridine ligand.

Using a docking algorithm to systematically search for the best binding poses of the ligand in the protein's active site.

Scoring the different poses to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). nih.gov

The results of docking studies can identify the key amino acid residues involved in binding and provide a structural basis for the observed activity of the compounds. nih.govtandfonline.com This information is then used to guide the design of new derivatives with enhanced binding affinity and specificity.

Table 3: Representative Molecular Docking Results for 1,4-Dihydropyridine Derivatives with a Target Protein

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Nifedipine (B1678770) (Reference) | -8.5 | Tyr1508, Phe1129, Met1177 |

| Amlodipine (Reference) | -9.2 | Gln912, Ser909, Arg905 |

| Derivative A | -9.8 | Tyr1508, Phe1129, Val472 |

| Derivative B | -7.9 | Met1177, Ser474 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific interacting residues and binding energies would depend on the target protein and the specific 1,4-dihydropyridine derivative.

Quantitative Structure-Property Relationship (QSPR) Studies Utilizing Quantum Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. mdpi.com When applied to biological activity, this approach is known as Quantitative Structure-Activity Relationship (QSAR). nih.govntnu.no For 1,4-dihydropyridine derivatives, QSPR and QSAR models are developed to predict properties like photosensitivity, solubility, or biological activity based on a set of calculated molecular descriptors. nih.gov

Quantum chemical descriptors, derived from computational chemistry calculations, are particularly powerful in these studies as they can capture subtle electronic and steric effects. sciencepub.net These descriptors can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges. sciencepub.net

Thermodynamic Descriptors: Solvation energy. sciencepub.net

Topological and Geometrical Descriptors: Molecular surface area, volume.

A typical QSPR/QSAR study involves:

Assembling a dataset of 1,4-dihydropyridine derivatives with experimentally measured properties.

Calculating a large number of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates a subset of the descriptors with the property of interest. nih.govnih.govbenthamscience.com

Validating the model to ensure its predictive power. nih.gov

These models can then be used to predict the properties of new, unsynthesized 1,4-dihydropyridine derivatives, thereby accelerating the design and discovery of new compounds with desired characteristics. nih.gov

Photophysical and Photochemical Investigations of 1,4 Dihydropyridines

Characterization of Absorption and Emission Properties of 1,4-Dihydropyridines

The photophysical properties of 1,4-dihydropyridines are fundamentally dictated by their electronic structure. The absorption and fluorescence spectra of these compounds are influenced by the nature of substituents on the dihydropyridine (B1217469) ring and the surrounding solvent properties. nih.gov

Generally, 1,4-dihydropyridines exhibit strong absorption in the UV region. rsc.org For instance, synthesized 5-(1′′,4′′-dihydropyridine)-2′-deoxyuridine nucleoside analogues display three absorption bands in the ranges of 200–250 nm, 250–300 nm, and 300–400 nm in acetonitrile. nih.gov These multiple absorption peaks are attributed to the extended conjugated system, corresponding to n → π* and π → π* electronic transitions. nih.gov The long-wavelength absorption band is particularly sensitive to substituent effects. rsc.org

Many 1,4-DHP analogs are known to exhibit blue fluorescence. researchgate.net However, simple Hantzsch DHPs, such as dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, are weakly fluorescent in fluid solutions. Their fluorescence efficiency increases significantly in viscous media like glycerin or in a glassy matrix at 77 K. nih.gov The fluorescence characteristics, including spectra, quantum yields, and lifetimes, are sensitive to the polarizability and hydrogen bond ability of the solvent. nih.gov For some 1,4-DHPs, fluorescence can be tuned by altering the substituents at the 3- and 5-positions. researchgate.net

The presence of an aryl group at the 4-position, as in 1-(4-Methylphenyl)-1,4-dihydropyridine, generally influences the spectral properties. In aqueous solutions, 4-phenyl substituted DHPs have fluorescence spectra that are blue-shifted compared to their 4-alkyl substituted counterparts. nih.gov

Table 1: Photophysical Properties of Selected 1,4-Dihydropyridine (B1200194) Analogues in Acetonitrile

| Compound | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| DHP Analogue 6a | 362 | 474 | 112 | 0.083 |

| DHP Analogue 6g | 360 | 477 | 117 | 0.123 |

| DHP Analogue 6h | 362 | 474 | 112 | 0.083 |

| DHP Analogue 6i | 338 | 504 | 166 | 0.045 |

Data derived from studies on 5-(1′′,4′′-dihydropyridine)-2′-deoxyuridine nucleoside analogues. nih.gov

Photodegradation Kinetics and Quantum Yield Determination

1,4-Dihydropyridines are well-recognized as light-sensitive compounds. researchgate.netnih.gov Their primary photodegradation pathway often involves the oxidation of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative. scispace.comresearchgate.net This process leads to a complete loss of the pharmacological activity associated with the DHP scaffold. scispace.com

The kinetics of photodegradation for many DHPs follow a first-order model. scispace.com The rate of this degradation can be monitored using techniques such as UV-vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). nih.gov For example, the photodegradation of the DHP drug nisoldipine (B1678946) has been quantitatively assessed by evaluating its quantum yields and kinetic parameters. nih.gov

The quantum yield (Φ) of photodegradation is a key parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules reacted per photon absorbed. For DHPs, these values can be determined using chemical actinometry, with compounds like Reinecke salt serving as a reference. nih.gov The quantum yield for the photodegradation of nifedipine (B1678770), a well-studied DHP, has been found to increase with the irradiation wavelength in a sigmoidal relationship. researchgate.net In one study, the quantum yields for nisoldipine photodegradation were found to be in the range of 0.15 to 0.27, depending on the presence of photoprotective agents. nih.gov

Effect of Substituent Electronic Nature and Media Polarity on Photochemical Behavior

The photochemical stability and behavior of 1,4-dihydropyridines are significantly influenced by both the electronic properties of their substituents and the polarity of the surrounding medium. nih.govresearchgate.net

The electronic nature of substituents on the 4-aryl moiety strongly affects the photophysical and photochemical behavior. researchgate.net For instance, the presence of electron-withdrawing groups on the 4-aryl ring can affect the photodegradation quantum yield, with changes of more than two orders of magnitude observed as the polarity of the medium is increased. researchgate.net Conversely, electron-donating substituents on the 4-aryl moiety tend to diminish the photodecomposition quantum yields. researchgate.net Studies on various DHP derivatives have shown that compounds with fluorine substituents on the phenyl ring exhibit high stability, whereas those with chlorine substituents show increased degradation. researchgate.netnih.gov

Media polarity plays a crucial role. The photodegradation of nifedipine is dependent on solvent properties, with faster decomposition rates observed in nonprotic solvents. nih.gov Solvatochromism studies, which examine the shift in spectral bands with changes in solvent polarity, reveal that the absorption spectra of DHPs are influenced by the polarizability, hydrogen bonding ability, and hydrogen bond acceptance of the solvent. nih.gov For some newly synthesized fluorescent DHP nucleoside analogues, the highest fluorescence intensity and quantum yield were observed in the highly polar solvent DMSO. nih.gov This indicates that solvation can enhance the electronic effects of substituents. mdpi.com

Table 2: Effect of Solvent on Photophysical Properties of a DHP Analogue

| Solvent | Absorbance λmax (nm) | Emission λem (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Acetonitrile | 360 | 474 | 0.123 |

| Chloroform | 372 | 442 | 0.045 |

| Methanol (B129727) | 370 | 456 | 0.022 |

| DMF | 368 | 450 | 0.354 |

| DMSO | 375 | 454 | 0.579 |

| Ethyl Acetate | 369 | 444 | 0.034 |

Data from solvatochromic studies on 5-(diethyl 2′′,6′′-propyl-1′′,4′′-dihydropyridine-3′′,5′′-dicarboxylate)-4′′-yl-2′-deoxyuridine. nih.gov

Wavelength-Dependent Excitation and Photoreactivity

The photoreactivity of 1,4-dihydropyridines can be dependent on the wavelength of the excitation light. This phenomenon, where different irradiation wavelengths can lead to different photochemical outcomes, has been observed in various photochemical systems. researchgate.net For nifedipine, the absolute quantum yield values for its photodegradation were found to increase with the irradiation wavelength. researchgate.net

In DHP-Aryl dyads, where a DHP molecule is linked to another aromatic system, the excitation wavelength can determine which part of the molecule is excited and, consequently, the subsequent photochemical pathway. nih.gov For example, depending on the excitation wavelength (λexc), it is possible to selectively excite either the DHP or the attached aryl group, leading to phosphorescence from either of the two localized triplet states. nih.gov This wavelength-dependent selectivity is crucial in designing photosystems with specific, controllable functions.

Mechanisms of Reactive Oxygen Species (e.g., Singlet Oxygen) Generation and Scavenging by 1,4-Dihydropyridines

The photodegradation of 1,4-dihydropyridines can trigger the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻), which may be responsible for subsequent phototoxic reactions. scispace.comresearchgate.net ROS are highly reactive chemical species derived from molecular oxygen. nih.gov

The aromatization of the DHP ring to its corresponding pyridine derivative is often an oxidative process. While some photodegradation of DHPs occurs from the excited singlet state and is scarcely affected by molecular oxygen, other pathways involve oxygen. researchgate.net The reaction of Hantzsch DHPs with electrochemically generated superoxide has been shown to quantitatively oxidize them to their pyridine derivatives. nih.gov The proposed mechanism involves an initial proton transfer from the N1-position of the DHP ring to the superoxide, forming a DHP anion which is then more easily oxidized. nih.gov

Conversely, some studies investigate the potential for DHP derivatives to act as scavengers of ROS. The interaction between DHP derivatives and alkylperoxyl radicals has been studied, showing a decrease in the DHP absorption band over time, which suggests a reaction is occurring. researchgate.net The ability of porphyrin-DHP hybrids to generate singlet oxygen has been evaluated for their potential use in photodynamic therapy, with an increased production of ¹O₂ correlating with a higher number of DHP moieties in the hybrid molecule. researchgate.net

Comparative Photochemical Behavior in Solution Phase vs. Solid State

The photochemical behavior of 1,4-dihydropyridines can differ significantly between the solution phase and the solid state. In solution, irradiation typically leads to photo-oxidation and the formation of pyridine derivatives. nih.gov This process is often rapid and is a primary reason why many DHP-based drugs are formulated as solids. researchgate.net

In the solid state, the light sensitivity of these compounds is often decreased. nih.gov Irradiation of crystalline DHPs generally results in much lower yields of photo-oxidation products compared to reactions in solution. nih.gov This enhanced stability in the solid state is attributed to the restricted mobility of the molecules within the crystal lattice, which can hinder the conformational changes and intermolecular interactions required for the photo-oxidation reaction to proceed efficiently. The solid-state formulation provides a protective effect against rapid degradation. scispace.com

Development of 1,4-Dihydropyridine-Based Photoinduced Intramolecular Electron-Transfer Systems

The inherent electron-donating ability of the 1,4-dihydropyridine ring makes it a suitable component for systems designed for photoinduced electron transfer (PET). In these systems, the DHP moiety acts as an electron donor that, upon photoexcitation, transfers an electron to an attached electron-accepting unit.

Researchers have synthesized DHP-Aryl dyads, where the DHP ring is separated from another π-system by a single sp³ carbon atom. nih.gov These molecules are designed to study intramolecular energy and electron transfer processes. nih.govresearchgate.net For example, in DHPs bearing a 4-(2-nitrophenyl) group, excitation of the DHP chromophore leads to an exothermic electron transfer to the nitrobenzene (B124822) moiety. researchgate.net This PET step is evidenced by the complete quenching of the fluorescence that is typically observed in analogous compounds lacking the electron-accepting nitro group. researchgate.net

Furthermore, 1,4-DHP anions, formed by deprotonation with a mild base, can serve as potent single-electron photoreductants under visible light irradiation. nih.govacs.org These excited state anions have highly negative oxidation potentials (estimated around -2.6 V vs SCE), making them capable of reducing a variety of substrates, including aryl chlorides. nih.govacs.org The development of such systems showcases the versatility of the 1,4-dihydropyridine scaffold in the field of photoredox catalysis. nih.gov

Proposed Photochemical Reaction Mechanisms and Identification of Intermediates (e.g., ylide formation)nih.gov

The photochemical behavior of 1,4-dihydropyridines (DHPs) is a subject of considerable interest, leading to a variety of molecular transformations. While the specific photochemical pathways for this compound are not extensively detailed in the literature, mechanisms can be proposed based on the known reactivity of related N-aryl and C4-aryl DHP derivatives. The primary photochemical reactions of DHPs often involve oxidation, cycloaddition, and rearrangement, typically proceeding through radical or ionic intermediates.

Upon absorption of ultraviolet or visible light, this compound is promoted to an electronically excited state. From this excited state, several reaction pathways can be envisaged. The most common photoreaction for many DHP derivatives is aromatization through oxidation. nih.gov

A. Photooxidation to Pyridinium (B92312) Salt:

A prevalent photochemical reaction for 1,4-dihydropyridines is oxidation to the corresponding pyridine derivative. nih.gov In the case of N-substituted DHPs such as this compound, this process would lead to the formation of the 1-(4-Methylphenyl)pyridinium salt. This transformation is believed to occur through a single-electron transfer (SET) mechanism, particularly in the presence of an electron acceptor, or via the formation of a radical cation intermediate.

The proposed mechanism involves the following steps:

Photoexcitation: The 1,4-dihydropyridine molecule absorbs a photon, leading to an excited state (DHP*).

Electron Transfer: The excited molecule can donate an electron to a suitable acceptor, forming a radical cation (DHP•+).

Proton Loss: The radical cation subsequently loses a proton to form a dihydropyridyl radical.

Further Oxidation and Rearrangement: This radical can then be further oxidized and lose a hydrogen atom to yield the stable aromatic pyridinium salt.

Alternatively, in the presence of a mild base, 1,4-dihydropyridines can form anions that are potent single-electron photoreductants when irradiated with visible light. acs.orgacs.orgwikipedia.org The reaction proceeds through the excitation of the DHP anion. acs.orgwikipedia.org

B. Biradical Intermediates in Cycloaddition Reactions:

Photochemical reactions of some 4-aryl-1,4-dihydropyridine derivatives have been shown to proceed through the formation of diradical intermediates, leading to intermolecular cycloaddition products. nih.gov Although the substituent in the compound of interest is at the N1 position, a similar pathway involving radical intermediates can be considered.

A plausible mechanism involves:

Initial Excitation: The DHP molecule is excited to a singlet or triplet state.

Homolytic Bond Cleavage or Hydrogen Shift: The excited state may undergo homolytic cleavage of a C-H or N-C bond, or an intramolecular hydrogen shift, to form a biradical intermediate.

Trapping of Intermediates: These highly reactive biradicals can then be trapped by other molecules in the solution, such as maleimides, to form various cycloadducts. nih.gov

The general reactivity of 1,4-dihydropyridines in photochemical reactions is summarized in the table below.

| Reaction Type | Proposed Intermediates | Major Products | Relevant Conditions |

| Photooxidation | Radical cation, Dihydropyridyl radical | Pyridinium salts | Presence of electron acceptors |

| Photoreduction (from DHP anion) | Excited state DHP anion | Reduced substrates | Presence of a mild base, visible light |

| Intermolecular Cycloaddition | Biradical species | Tricyclic and tetracyclic adducts | Irradiation in the presence of trapping agents (e.g., maleimides) |

| Photodimerization | --- | syn- and anti-dimers, cage dimers | Concentrated solutions |

C. Ylide Formation:

The formation of an ylide as a photochemical intermediate for this compound is a hypothetical pathway with limited direct evidence in the existing literature for this class of compounds. An ylide is a neutral dipolar molecule with formal opposite charges on adjacent atoms. nih.gov Nitrogen ylides, specifically azomethine ylides, are known intermediates in organic chemistry. nih.gov

A speculative mechanism for the formation of a nitrogen ylide from this compound could involve:

Photoexcitation: Excitation of the molecule to an excited state.

Intramolecular Proton Transfer or Rearrangement: A subsequent intramolecular proton transfer from one of the ring carbons to the nitrogen atom, or a skeletal rearrangement, could potentially lead to a zwitterionic species characteristic of an ylide.

However, it is important to note that ylide formation is more commonly observed in the photochemistry of other nitrogen-containing heterocycles or from the reaction of carbenes with nucleophiles. researchgate.netresearchgate.net For 1,4-dihydropyridines, pathways involving radical and radical ion intermediates appear to be more established. nih.gov

The table below outlines the key characteristics of the proposed intermediates.

| Intermediate | Structure Type | Key Features | Potential Subsequent Reactions |

| Radical Cation | Ion with an unpaired electron | Positively charged, highly reactive | Proton loss, further oxidation |

| Biradical | Neutral species with two unpaired electrons | Highly reactive, can exist in singlet or triplet states | Cycloaddition, hydrogen abstraction, rearrangement |

| Azomethine Ylide (Hypothetical) | Zwitterion (1,3-dipole) | Adjacent positive (N) and negative (C) charges | Cycloaddition reactions (e.g., [3+2] cycloadditions) |

Further experimental and computational studies are necessary to definitively elucidate the photochemical reaction mechanisms and identify the transient intermediates for this compound.

Electrochemical Behavior and Redox Properties of 1,4 Dihydropyridines

Electrochemical Oxidation Studies

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the oxidation of 1,4-dihydropyridines. These studies, typically conducted on glassy carbon or similar inert electrodes, reveal that 1,4-DHPs undergo an irreversible oxidation process. The oxidation of the 1,4-dihydropyridine (B1200194) ring generally proceeds via a two-electron, two-proton mechanism to yield the corresponding pyridine (B92270) derivative.

For N-substituted 1,4-dihydropyridines, the nature of the substituent can influence the oxidation potential. In general, electron-donating groups on the 1,4-dihydropyridine ring facilitate oxidation, leading to lower oxidation potentials, whereas electron-withdrawing groups make the oxidation more difficult.

Interactive Table 1: Representative Oxidation Potentials of Substituted 1,4-Dihydropyridines in Acetonitrile. Note: Data for 1-(4-Methylphenyl)-1,4-dihydropyridine is not specifically available and is inferred from general trends for N-aryl derivatives.

| Compound | Substituents | Oxidation Potential (V vs. Ag/AgCl) | Reference |

| Generic 1,4-DHP | N-H, C4-Alkyl | ~1.0 | |

| Cationic 1,4-DHP | Varies | 1.6 - 1.7 | |

| N-Ethyl-1,4-DHP | N-Ethyl | Generally higher than N-H analogs | |

| This compound (conceptual) | N-(4-Methylphenyl) | Estimated ~1.0 - 1.2 | Inferred |

The electrochemical oxidation of 1,4-dihydropyridines is generally accepted to follow an ECE (electron transfer-chemical step-electron transfer) or a related mechanism. The initial step involves the transfer of one electron from the 1,4-dihydropyridine ring to the electrode, forming a radical cation. This is followed by a chemical step, which is the deprotonation of the radical cation. Subsequently, a second electron is transferred from the resulting radical to the electrode, followed by the loss of a second proton, leading to the formation of the stable aromatic pyridine derivative.

First Electron Transfer: DHP → DHP•+ + e-

First Chemical Step (Deprotonation): DHP•+ → DP• + H+

Second Electron Transfer: DP• → DP+ + e-

Second Chemical Step (Deprotonation): DP+ → Pyridine + H+

The formation of a radical cation as the initial intermediate in the electrochemical oxidation of 1,4-dihydropyridines has been confirmed through various techniques, including electron spin resonance (ESR) spectroscopy coupled with controlled potential electrolysis. These radical cations are generally unstable and readily undergo further reactions, primarily deprotonation. The subsequent intermediate is a pyridinium (B92312) cation, which is also transient and quickly deprotonates to form the final pyridine product. The stability of these intermediates is influenced by the substitution pattern on the dihydropyridine (B1217469) ring and the nature of the solvent.

The diffusion coefficient (D) is a measure of the rate at which a molecule moves through a particular medium under a concentration gradient. In electrochemical studies, it is an important parameter that influences the measured current. The diffusion coefficients of 1,4-dihydropyridine derivatives can be determined from voltammetric data, for instance, by using the Randles-Sevcik equation for cyclic voltammetry. Studies have shown that the diffusion process is typically diffusion-controlled. The value of the diffusion coefficient is dependent on factors such as the size and shape of the molecule, the viscosity of the electrolytic medium, and the temperature.

Interactive Table 2: Representative Diffusion Coefficients of 1,4-Dihydropyridine Derivatives. Note: Specific data for this compound is not available. The values presented are for other 4-substituted 1,4-dihydropyridines and are intended to be illustrative.

| Compound | Electrolytic Medium | Diffusion Coefficient (cm²/s) | Reference |

| 4-Substituted 1,4-DHP | Acetonitrile | Varies, typically in the order of 10⁻⁵ to 10⁻⁶ | |

| 4-Substituted 1,4-DHP | Aqueous Media | Varies, typically in the order of 10⁻⁶ |

Controlled Potential Electrolysis (CPE) for Isolation and Identification of Electrochemical Products

Controlled potential electrolysis is a bulk electrolysis technique used to completely oxidize or reduce a species in solution at a constant potential. For 1,4-dihydropyridines, CPE is instrumental in confirming the final product of the oxidation process. By holding the potential at a value sufficient to cause oxidation, the 1,4-dihydropyridine is quantitatively converted into its oxidation product. Subsequent analysis of the electrolyzed solution, typically by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, has consistently identified the corresponding pyridine derivative as the major product of the electrochemical oxidation. This confirms that the dihydropyridine ring is aromatized during the process.

Reactivity of 1,4-Dihydropyridines towards Alkyl and Alkylperoxyl Radicals

1,4-Dihydropyridines are known to act as reducing agents and can react with various radical species. Their reactivity towards alkyl and alkylperoxyl radicals is of particular interest due to the implications for their antioxidant activity. Studies have shown that 1,4-DHPs can scavenge these radicals, with the reaction proceeding via a hydrogen atom transfer mechanism, where the hydrogen at the N1 position of the dihydropyridine ring is transferred to the radical. This results in the formation of a dihydropyridinyl radical, which is then further oxidized to the corresponding pyridine. The reactivity is influenced by the substituents on the 1,4-DHP ring. For instance, N-substituted derivatives, such as N-ethyl-1,4-dihydropyridines, have shown lower reactivity compared to their N-H counterparts.

Interactive Table 3: Reactivity of 1,4-Dihydropyridines with Radicals. Note: Kinetic data for this compound is not available. The table presents general findings.

| Radical Type | Reactivity Trend with 1,4-DHPs | Proposed Mechanism | Reference |

| Alkyl Radicals | Moderate | Hydrogen Atom Transfer from N1-H | |

| Alkylperoxyl Radicals | High | Hydrogen Atom Transfer from N1-H |

Electrochemical Reduction Studies of Substituted 1,4-Dihydropyridines

The electrochemical reduction of the 1,4-dihydropyridine ring itself is generally difficult. However, if the molecule contains reducible substituents, such as a nitro group, electrochemical reduction can be observed. For example, studies on 4-(nitrophenyl)-substituted 1,4-dihydropyridines have shown that the nitro group can be electrochemically reduced in aprotic media. This reduction typically proceeds via a one-electron transfer to form a nitro radical anion. The stability of this radical anion depends on the position of the nitro group on the phenyl ring.

For a compound like this compound, which lacks a readily reducible functional group, significant electrochemical reduction under typical conditions is not expected.

An article focusing solely on the electrochemical behavior and redox properties of the chemical compound “this compound,” with a specific focus on the generation, stability, and decay kinetics of its nitro radical anions, cannot be generated at this time. A thorough search for scientific literature containing the specified data for this particular compound did not yield relevant results.